ethyl 3-[(1S)-1-aminopropyl]-1H-1,2,4-triazole-5-carboxylate hydrochloride
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Overview
Description
Ethyl 3-[(1S)-1-aminopropyl]-1H-1,2,4-triazole-5-carboxylate hydrochloride is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and pharmaceuticals. This compound features a triazole ring, which is known for its stability and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-[(1S)-1-aminopropyl]-1H-1,2,4-triazole-5-carboxylate hydrochloride typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carboxylic acid esters under acidic or basic conditions.
Introduction of the Aminopropyl Group: The aminopropyl group is introduced via nucleophilic substitution reactions, often using alkyl halides or tosylates as the electrophilic partners.
Esterification: The carboxylate group is esterified using ethanol in the presence of a strong acid catalyst like sulfuric acid.
Hydrochloride Salt Formation: The final step involves the formation of the hydrochloride salt by treating the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aminopropyl group, leading to the formation of imines or amides.
Reduction: Reduction reactions can convert the triazole ring to dihydrotriazole derivatives.
Substitution: Nucleophilic substitution reactions can modify the ester or amino groups, introducing various functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, tosylates, and other electrophilic reagents.
Major Products
Oxidation Products: Imines, amides.
Reduction Products: Dihydrotriazole derivatives.
Substitution Products: Various functionalized triazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, ethyl 3-[(1S)-1-aminopropyl]-1H-1,2,4-triazole-5-carboxylate hydrochloride is used as a building block for the synthesis of more complex molecules. Its stable triazole ring makes it a valuable intermediate in organic synthesis.
Biology
The compound is studied for its potential biological activities, including antimicrobial and antifungal properties. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of new therapeutic agents. Its triazole ring is known to enhance the pharmacokinetic properties of drugs.
Industry
In the industrial sector, the compound is used in the synthesis of specialty chemicals and as an intermediate in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 3-[(1S)-1-aminopropyl]-1H-1,2,4-triazole-5-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with target proteins, modulating their activity. The aminopropyl group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-[(1S)-1-aminopropyl]-1H-1,2,4-triazole-5-carboxylate: The free base form without the hydrochloride salt.
Methyl 3-[(1S)-1-aminopropyl]-1H-1,2,4-triazole-5-carboxylate: A methyl ester analog.
Propyl 3-[(1S)-1-aminopropyl]-1H-1,2,4-triazole-5-carboxylate: A propyl ester analog.
Uniqueness
Ethyl 3-[(1S)-1-aminopropyl]-1H-1,2,4-triazole-5-carboxylate hydrochloride is unique due to its specific ester and salt forms, which can influence its solubility, stability, and reactivity. The hydrochloride salt form enhances its solubility in water, making it more suitable for biological applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
2639391-59-4 |
---|---|
Molecular Formula |
C8H15ClN4O2 |
Molecular Weight |
234.7 |
Purity |
95 |
Origin of Product |
United States |
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